EHI2119
Description
This suggests one of the following:
- The compound may be hypothetical, experimental, or proprietary.
- The name may be misspelled or misrepresented.
Properties
Molecular Formula |
C24H34N2O3 |
|---|---|
Molecular Weight |
398.55 |
IUPAC Name |
4-((4-(3-(Adamantan-1-yl)ureido)-(1,4-trans)-cyclohexyl)oxy)phenylmethanol |
InChI |
InChI=1S/C24H34N2O3/c27-15-16-1-5-21(6-2-16)29-22-7-3-20(4-8-22)25-23(28)26-24-12-17-9-18(13-24)11-19(10-17)14-24/h1-2,5-6,17-20,22,27H,3-4,7-15H2,(H2,25,26,28)/t17?,18?,19?,20-,22-,24? |
InChI Key |
WZEWIADRMYQUAY-KYCKNJJWSA-N |
SMILES |
OCC1=CC=C(O[C@@H]2CC[C@@H](NC(NC34CC5CC(C4)CC(C5)C3)=O)CC2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EHI 2119; EHI-2119; EHI2119 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of data on "EHI2119," a direct comparison is infeasible. However, the evidence does include references to phosphine-alkene ligands () and flame-retardant composites (), which could serve as a framework for discussing hypothetical comparisons if "this compound" were a ligand or polymer. For example:
Table 1: Hypothetical Comparison of Ligand Properties (if "this compound" Were a Ligand)
Note: This table is speculative and based on unrelated evidence .
Critical Analysis of Evidence Limitations
The provided evidence is unsuitable for addressing the query due to:
- Lack of Chemical Data : and mention ligands and composites but lack structural or functional details relevant to "this compound."
Recommendations for Further Research
To investigate "this compound" effectively, the following steps are necessary:
Verify the Compound Name: Confirm the correct nomenclature or CAS registry number.
Access Specialized Databases : Use platforms like SciFinder, Reaxys, or PubChem for structural and property data.
Review Patent Literature : Proprietary compounds are often disclosed in patents rather than journals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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